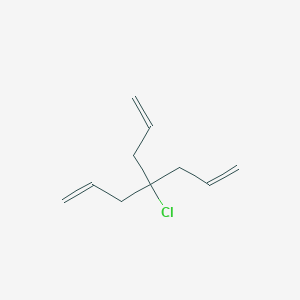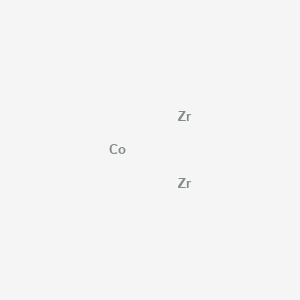
Cobalt--zirconium (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt–zirconium (1/2) is an intermetallic compound composed of cobalt and zirconium in a 1:2 ratio. This compound is known for its unique magnetic properties and is part of a broader class of materials that are being explored for various high-tech applications. The cobalt–zirconium system is particularly significant in the development of non-rare-earth permanent magnets, which are essential for high-temperature applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt–zirconium compounds can be synthesized using various methods, including vacuum induction melting, melt-spinning, and subsequent annealing processes. For instance, cobalt–zirconium boride alloys can be prepared by melting the constituent elements in a copper boat under vacuum conditions, followed by rapid solidification using a melt-spinning technique . The optimal conditions for forming a single-phase cobalt–zirconium compound involve a wheel speed of 40 m/s during the melt-spinning process .
Industrial Production Methods
Industrial production of cobalt–zirconium compounds typically involves high-temperature processes to ensure the proper mixing and alloying of the elements. The use of vacuum conditions is crucial to prevent oxidation and contamination. The resulting alloys are then subjected to various heat treatments to achieve the desired microstructure and magnetic properties .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt–zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific composition and structure of the compound.
Common Reagents and Conditions
Oxidation: Cobalt–zirconium compounds can be oxidized using oxygen or air at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of cobalt–zirconium compounds can lead to the formation of cobalt oxides and zirconium oxides .
Wissenschaftliche Forschungsanwendungen
Cobalt–zirconium compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Magnetic Materials: These compounds are used in the development of non-rare-earth permanent magnets, which are essential for high-temperature applications.
Biomedical Applications: Zirconium-based compounds, including cobalt–zirconium, are explored for their potential use in drug delivery and as antimicrobial agents.
Nanomaterials: Cobalt–zirconium compounds are used in the synthesis of nanomaterials with unique magnetic and catalytic properties.
Wirkmechanismus
The mechanism of action of cobalt–zirconium compounds is primarily related to their magnetic and catalytic properties. The presence of cobalt imparts magnetic properties, while zirconium enhances the thermal stability and oxidation resistance of the compound . The specific molecular targets and pathways involved depend on the application. For instance, in catalysis, cobalt–zirconium compounds facilitate the activation of hydrogen and other reactants, leading to efficient chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Cobalt–zirconium compounds can be compared with other similar intermetallic compounds, such as cobalt–iron and cobalt–nickel alloys. Some of the key differences include:
Magnetic Properties: Cobalt–zirconium compounds exhibit higher thermal stability and oxidation resistance compared to cobalt–iron and cobalt–nickel alloys.
Catalytic Activity: The presence of zirconium enhances the catalytic activity of cobalt–zirconium compounds, making them more effective in certain reactions.
List of Similar Compounds
- Cobalt–iron (Co–Fe)
- Cobalt–nickel (Co–Ni)
- Cobalt–chromium (Co–Cr)
- Cobalt–manganese (Co–Mn)
Eigenschaften
CAS-Nummer |
12187-27-8 |
|---|---|
Molekularformel |
CoZr2 |
Molekulargewicht |
241.38 g/mol |
IUPAC-Name |
cobalt;zirconium |
InChI |
InChI=1S/Co.2Zr |
InChI-Schlüssel |
VDTRNGYWXMPEJN-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Zr].[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)

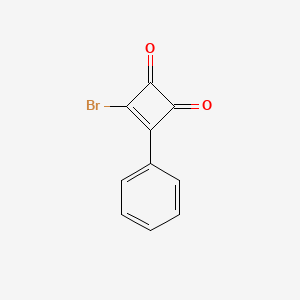
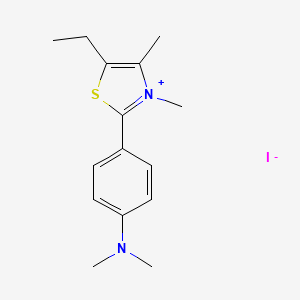
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)
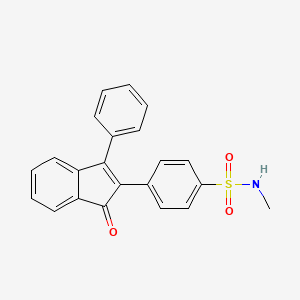

![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)
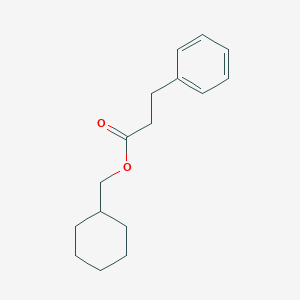
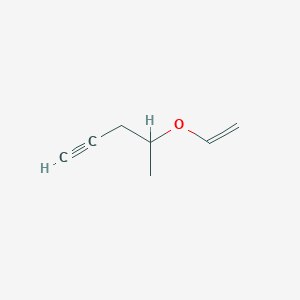
![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)
